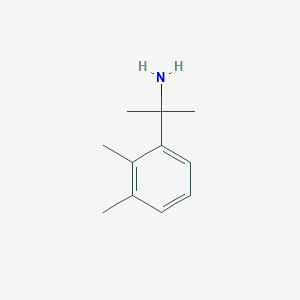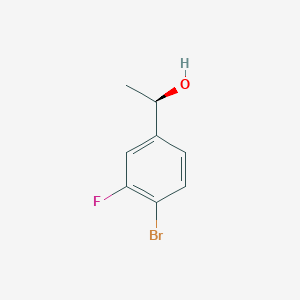
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine is a chemical compound with a molecular formula of C7H16N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine typically involves the reaction of pyrrolidine with a suitable precursor, such as (S)-2-chloropropan-1-amine. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to maintain high yield and purity.
化学反应分析
Types of Reactions
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
相似化合物的比较
Similar Compounds
- (2s)-2-(Pyrrolidin-1-yl)butan-1-amine
- (2s)-2-(Pyrrolidin-1-yl)ethan-1-amine
- (2s)-2-(Pyrrolidin-1-yl)pentan-1-amine
Uniqueness
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activity.
属性
CAS 编号 |
878155-52-3 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
(2S)-2-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
InChI 键 |
GUHQLUWDOMXRGQ-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CN)N1CCCC1 |
规范 SMILES |
CC(CN)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


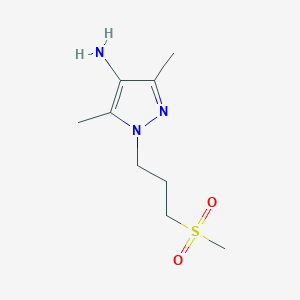
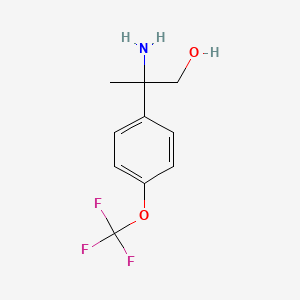
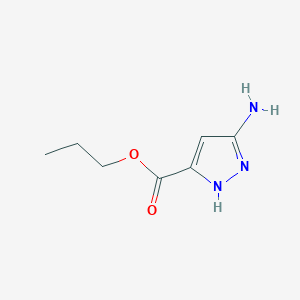
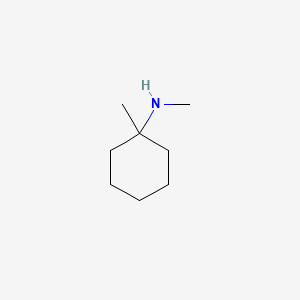

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
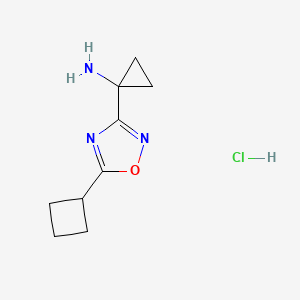
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)



